4-(2-Hydroxyethyl)-1-piperazinesulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

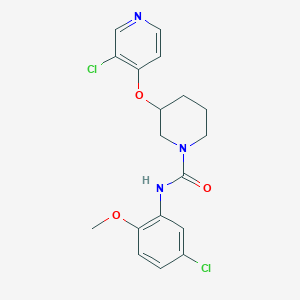

4-(2-Hydroxyethyl)-1-piperazinesulfonic acid, also known as HEPES, is a zwitterionic N-substituted aminosulfonic acid buffer . It has a remarkable pH buffering capacity between 6.8 and 8.2 (pKa of 7.48 at 25°C) . HEPES is extensively employed in cell biology, biochemical, and biological research .

Molecular Structure Analysis

The molecular formula of HEPES is C8H18N2O4S . It has a molecular weight of 238.30 g/mol .Chemical Reactions Analysis

HEPES demonstrates outstanding buffering capacity in the pH range of 6.8 to 8.2 . This makes it a versatile buffer in various biological and biochemical research applications .Physical And Chemical Properties Analysis

HEPES is a white crystalline powder . It is soluble in water (40 g/100 ml at 20°C) . It has a pKa of 3 (pKa1) and 7.5 (pKa2) at 25°C . It has negligible metal ion binding, making it a good choice as a buffer for enzymes which might be inhibited by metal chelation .Aplicaciones Científicas De Investigación

CO2 Bicarbonate Buffering Systems

HEPES is also used in CO2 bicarbonate buffering systems in biological research to stabilize pH when studying cellular respiration and photosynthesis processes.

These applications highlight the versatility of HEPES as a buffer in scientific research across various fields .

Mecanismo De Acción

Target of Action

4-(2-Hydroxyethyl)-1-piperazinesulfonic acid, commonly known as HEPES, is a zwitterionic biological buffer . It doesn’t have a specific biological target, but it plays a crucial role in maintaining the pH of biological and biochemical solutions .

Mode of Action

HEPES operates by donating or accepting protons (H+ ions) to resist changes in pH . When the solution becomes too acidic, HEPES can accept a proton, and when the solution becomes too basic, it can donate a proton . This ability to stabilize pH makes HEPES an effective buffer.

Biochemical Pathways

It helps maintain the optimal ph for various biological and biochemical processes . By doing so, it ensures that these processes, many of which are pH-dependent, can proceed efficiently.

Result of Action

The primary result of HEPES’s action is the stabilization of pH in biological and biochemical solutions . This pH stabilization is crucial for many biological processes, including enzymatic reactions, protein folding, and cellular respiration, which require a stable pH to function optimally.

Action Environment

The efficacy and stability of HEPES are influenced by several environmental factors. Its buffering capacity is optimal in the pH range of 6.8 to 8.2 . Outside this range, its ability to resist pH changes diminishes. Temperature also affects the pKa of HEPES and therefore its buffering capacity . Furthermore, HEPES is stable and non-toxic, making it suitable for use in various biological environments, including cell culture media .

Direcciones Futuras

Recently, 4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid (EPPS) was introduced as a chemical agent that binds with toxic amyloid-β (aβ) aggregates and transforms them into monomers to reduce the negative effects of aβ aggregates in the brain . This innovative study using electrochemical measurement to investigate the mechanism of aβ aggregate disaggregation by EPPS could provide a new perspective in monitoring the disaggregation periods of aβ aggregates from oligomeric to monomeric form, and then support for the prediction and handling Alzheimer’s disease symptoms at different stages after treatment by a drug, EPPS .

Propiedades

IUPAC Name |

4-(2-hydroxyethyl)piperazine-1-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O4S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h9H,1-6H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSDWRGWBWLCLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146511-06-0 |

Source

|

| Record name | 4-(2-hydroxyethyl)piperazine-1-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-5-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2946987.png)

![5-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole](/img/structure/B2946988.png)

![N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2946993.png)

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2946994.png)

![3-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2947004.png)

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(oxan-4-yl)urea](/img/structure/B2947007.png)